An In-depth Technical Guide to Ethyl-(1-methyl-cyclopropyl)-amine Hydrochloride (CAS 1965309-99-2)
An In-depth Technical Guide to Ethyl-(1-methyl-cyclopropyl)-amine Hydrochloride (CAS 1965309-99-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride, a notable building block in the field of medicinal chemistry. Given the limited publicly available data specific to this compound, this document synthesizes information from analogous structures and established chemical principles to offer a comprehensive resource for its synthesis, characterization, and potential applications.
Introduction: The Significance of the Cyclopropylamine Moiety in Drug Discovery
The cyclopropyl ring is a highly valued structural motif in modern drug design. Its unique stereoelectronic properties, including a strained three-membered ring system, impart a degree of conformational rigidity and metabolic stability to parent molecules.[1][2][3] When incorporated into a molecule, the cyclopropyl group can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and reduce off-target effects.[1][2][4]
Cyclopropylamines, in particular, serve as versatile intermediates in the synthesis of a wide range of biologically active compounds, from agrochemicals to pharmaceuticals.[5][6][7] They are key components in drugs targeting the central nervous system, including antidepressants and antiviral agents.[5][7][8] Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride, as a substituted cyclopropylamine, represents a valuable scaffold for the development of novel therapeutics.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1965309-99-2 | Sigma-Aldrich |
| IUPAC Name | N-ethyl-1-methylcyclopropan-1-amine hydrochloride | Sigma-Aldrich |
| Molecular Formula | C₆H₁₄ClN | Sigma-Aldrich |
| Molecular Weight | 135.64 g/mol | Sigma-Aldrich |
| Appearance | White Solid | Sigma-Aldrich |
| Purity | Typically ≥96% | Sigma-Aldrich |
Synthesis and Mechanism
Step 1: Synthesis of 1-Methylcyclopropan-1-amine
Several patented methods describe the synthesis of the key intermediate, 1-methylcyclopropan-1-amine. One common approach starts from cyclopropyl methyl ketone.[9]
Experimental Protocol: Synthesis of 1-Methylcyclopropan-1-amine (adapted from patent literature) [9]
-
Reaction of Cyclopropyl Methyl Ketone with Methyl-magnesium Bromide: To a solution of cyclopropyl methyl ketone in anhydrous tetrahydrofuran (THF) at -70°C, a solution of methyl-magnesium bromide in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude (1-cyclopropyl-1-methyl)ethanol.
-
Reaction with Chlorosulfonyl Isocyanate: The crude alcohol is dissolved in a suitable solvent and reacted with chlorosulfonyl isocyanate to form an intermediate.
-
Hydrolysis: The intermediate is then hydrolyzed with sodium hydroxide to yield 1-methylcyclopropan-1-amine.
Step 2: N-Ethylation via Reductive Amination
The addition of the ethyl group to the primary amine can be efficiently achieved through reductive amination. This widely used method involves the reaction of an amine with a carbonyl compound (in this case, acetaldehyde) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[10][11][12]
Experimental Protocol: Synthesis of N-ethyl-1-methylcyclopropanamine (Reductive Amination) [10][11][12]
-
Imine Formation: 1-methylcyclopropan-1-amine is dissolved in a suitable solvent such as methanol or 1,2-dichloroethane. Acetaldehyde (1.5 equivalents) is added, and the mixture is stirred at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.[13]
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.[11][14] The reaction is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude N-ethyl-1-methylcyclopropanamine can be purified by column chromatography.
Step 3: Hydrochloride Salt Formation
The final step involves the conversion of the free base to its hydrochloride salt to improve stability and handling.
Experimental Protocol: Formation of the Hydrochloride Salt
-
The purified N-ethyl-1-methylcyclopropanamine is dissolved in a suitable solvent like ethyl acetate.
-
Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an organic solvent (e.g., diethyl ether) is added.
-
The resulting precipitate, Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride, is collected by filtration, washed with the solvent, and dried under vacuum.[9]
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route to Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride.
Characterization and Analytical Profile
Detailed spectroscopic data for Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride is not available in peer-reviewed literature. However, based on its structure, the following spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, and multiplets for the cyclopropyl ring protons. The N-H proton of the hydrochloride salt may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the two carbons of the ethyl group, the methyl carbon, the quaternary carbon of the cyclopropyl ring attached to the nitrogen, and the methylene carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to show characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the alkyl and cyclopropyl groups, and C-N stretching.
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak corresponding to the free base (N-ethyl-1-methylcyclopropanamine) and fragmentation patterns characteristic of the loss of ethyl and methyl groups.
Potential Applications in Drug Development
As a substituted cyclopropylamine, Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride is a promising building block for the synthesis of novel pharmaceutical agents. The incorporation of the N-ethyl-1-methylcyclopropyl moiety can influence a drug candidate's properties in several ways:
-
Modulation of Lipophilicity: The addition of the ethyl and methyl groups can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Metabolic Stability: The cyclopropyl group is known to be more resistant to oxidative metabolism compared to linear alkyl chains, potentially increasing the half-life of a drug.[15]
-
Conformational Constraint: The rigid cyclopropyl ring can lock a portion of the molecule in a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[1][2]
-
Exploration of Structure-Activity Relationships (SAR): This compound provides a valuable tool for medicinal chemists to explore the SAR of a lead compound by introducing a specific N-alkylated cyclopropyl group.
Given the established biological activities of other N-substituted cyclopropylamines, this compound could be a key intermediate in the development of new drugs in areas such as:[16]
-
Central Nervous System (CNS) Disorders: As an analogue of known monoamine oxidase inhibitors (MAOIs).[16]
-
Oncology: The cyclopropyl group is found in several kinase inhibitors.
-
Infectious Diseases: As a component of novel antiviral or antibacterial agents.
Logical Flow of Application in Drug Discovery:
Caption: Role of the title compound in a typical drug discovery workflow.
Safety and Handling
As a hydrochloride salt of an amine, Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. While specific data for this compound is limited, its synthesis can be reliably predicted from established methods for related cyclopropylamines. Its unique structural features make it an attractive building block for the design of novel therapeutics with potentially improved pharmacological properties. This guide provides a foundational understanding for researchers and scientists looking to utilize this compound in their research and development endeavors.
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